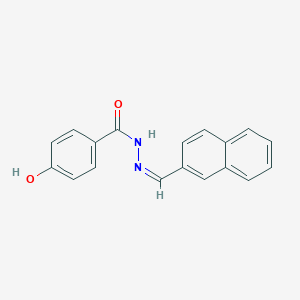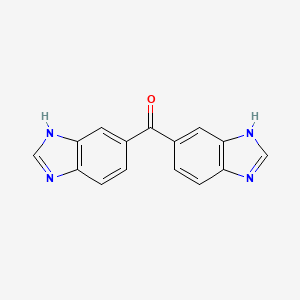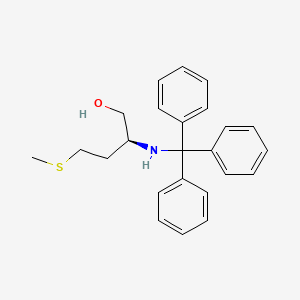
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- (9CI) is a chiral compound with a complex structure that includes a butanol backbone, a methylthio group, and a triphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves multiple steps, starting with the preparation of the butanol backbone. The introduction of the methylthio group can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylthio group. The triphenylmethylamino group is typically introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry is maintained throughout the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The butanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol group can yield butanal or butanoic acid, while substitution of the methylthio group can result in the formation of various substituted butanol derivatives.
Scientific Research Applications
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
4-(Methylthio)butanol: Contains a methylthio group but lacks the triphenylmethylamino group.
Triphenylmethylamine: Contains the triphenylmethylamino group but lacks the butanol backbone.
Uniqueness
1-Butanol, 4-(methylthio)-2-[(triphenylmethyl)amino]-, (S)- is unique due to its combination of functional groups and chiral nature, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27NOS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(tritylamino)butan-1-ol |
InChI |
InChI=1S/C24H27NOS/c1-27-18-17-23(19-26)25-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,25-26H,17-19H2,1H3/t23-/m0/s1 |
InChI Key |
QIBSCRCMFHKSNB-QHCPKHFHSA-N |
Isomeric SMILES |
CSCC[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)


![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
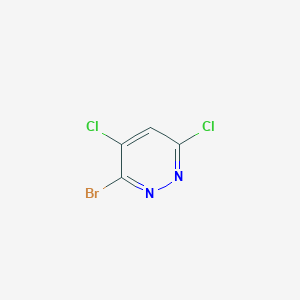
![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
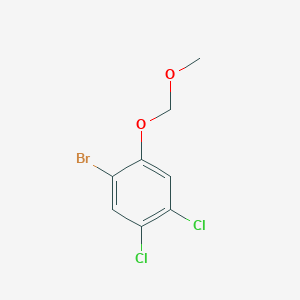
![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
